Single-Crystal X-Ray Diffraction Confirms Two Independent Conformers — a Feature Absent in BM212
The title compound crystallizes with two crystallographically independent molecules per asymmetric unit, exhibiting distinct dihedral angles between the pyrrole ring and the fluorophenyl/phenyl rings: 44.9(1)°/54.5(2)° (molecule A) and 72.8(3)°/30.7(3)° (molecule B) . By contrast, the lead analog BM212 (1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole) has no published single-crystal structure, meaning its solid-state conformation remains unvalidated.
| Evidence Dimension | Solid-state conformation (dihedral angles) |
|---|---|
| Target Compound Data | Two independent conformers: pyrrole–fluorophenyl 44.9(1)° / 72.8(3)°; pyrrole–phenyl 54.5(2)° / 30.7(3)° |
| Comparator Or Baseline | BM212 (no single-crystal structure published) |
| Quantified Difference | Qualitative: only the title compound has experimentally determined solid-state conformation |
| Conditions | Single-crystal X-ray diffraction, 293 K, Mo Kα radiation |
Why This Matters
Confirmed structural identity and conformational flexibility inform co-crystal design and polymorph screening, which are critical for formulation and intellectual property development.
- [1] Chopra, D., Nagarajan, K. & Row, T. N. G. (2006). 1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethanone. Acta Crystallographica Section E, 62(6), o2256–o2258. doi:10.1107/S1600536806016576 View Source
